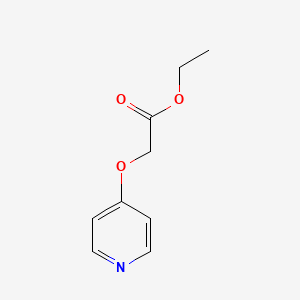

(Pyridin-4-yloxy)-acetic acid ethyl ester

Overview

Description

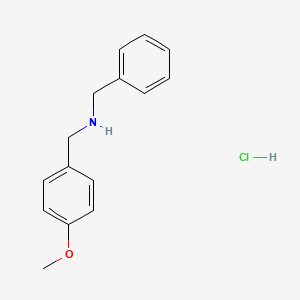

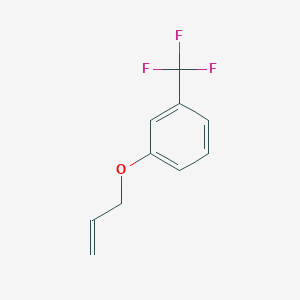

“(Pyridin-4-yloxy)-acetic acid ethyl ester” is a chemical compound with the formula C9H11NO3 . It is a significant compound in pharmaceutical research . Its structure features a pyridine and acetic acid ester motif, offering diverse reactivity and pharmacological potential .

Synthesis Analysis

The synthesis of “(Pyridin-4-yloxy)-acetic acid ethyl ester” involves a reaction between sodium hydride and 4-hydroxypyridine, followed by the addition of bromoethylacetate . The reaction mixture is stirred for 72 hours at room temperature, then concentrated to dryness . The residue is purified by radial chromatography using methanol/chloroform as eluent .Physical And Chemical Properties Analysis

“(Pyridin-4-yloxy)-acetic acid ethyl ester” has a molecular weight of 181.19 . It has 13 heavy atoms, 6 aromatic heavy atoms, and 5 rotatable bonds . It has a molar refractivity of 46.44 and a topological polar surface area of 48.42 Ų . It is highly soluble, with a solubility of 3.84 mg/ml .Scientific Research Applications

- Borylation Reactions : Pyridinylboronic acids and esters play a crucial role in Suzuki–Miyaura coupling reactions, which are fundamental in organic synthesis . The halogen–metal exchange followed by borylation remains a reliable method for preparing pyridinylboronic acids and esters .

- Protodeboronation : Recent advancements include catalytic protodeboronation of pinacol boronic esters using a radical approach. This method allows for the removal of the boron moiety, enabling functionalization of alkyl boronic esters. It has been applied to the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation .

Catalysis and Organic Synthesis

Safety and Hazards

properties

IUPAC Name |

ethyl 2-pyridin-4-yloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHISWOSSFATLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pyridin-4-yloxy)-acetic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)

![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)

![3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3145868.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)